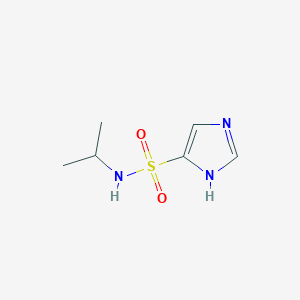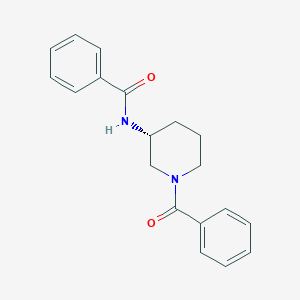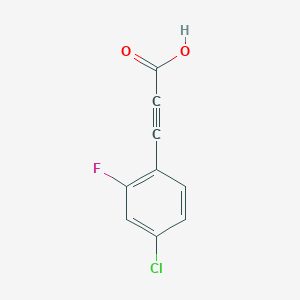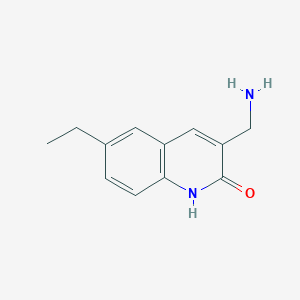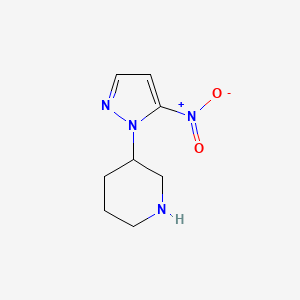
3-(5-Nitro-1H-pyrazol-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Nitro-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 5-nitro-1H-pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and pyrazole rings endows it with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, the reaction of 1,3-diketones with hydrazine hydrate under acidic conditions can yield the desired pyrazole ring.
-
Nitration: : The nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 5-position of the pyrazole ring.
-
Coupling with Piperidine: : The final step involves the coupling of the 5-nitro-1H-pyrazole with piperidine. This can be achieved through nucleophilic substitution reactions, where the pyrazole ring is activated with a leaving group (e.g., halide) and then reacted with piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The nitro group in 3-(5-Nitro-1H-pyrazol-1-yl)piperidine can undergo reduction to form amino derivatives. Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
-
Substitution: : The pyrazole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups. For example, nucleophilic aromatic substitution can introduce various substituents at the nitro position.
-
Cyclization: : The compound can undergo cyclization reactions to form more complex heterocyclic structures. This can be achieved through reactions with bifunctional reagents that link the piperidine and pyrazole rings.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nitrating Agents: Concentrated nitric acid, sulfuric acid.
Coupling Reagents: Halides, nucleophiles like piperidine.
Major Products
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Pyrazoles: Formed through electrophilic substitution reactions.
Cyclized Products: Formed through intramolecular cyclization reactions.
Applications De Recherche Scientifique
3-(5-Nitro-1H-pyrazol-1-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs. Its unique structure allows for the exploration of various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties. Its heterocyclic structure can be incorporated into polymers or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions. Its ability to interact with specific enzymes or receptors makes it valuable in biochemical research.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine depends on its specific application:
Biological Activity: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function.
Chemical Reactivity: The nitro group can undergo reduction to form reactive intermediates, which can then participate in further chemical reactions. This reactivity can be harnessed in synthetic chemistry to create new compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Amino-1H-pyrazol-1-yl)piperidine: This compound is similar in structure but has an amino group instead of a nitro group. It may exhibit different reactivity and biological activity.
3-(5-Methyl-1H-pyrazol-1-yl)piperidine: This compound has a methyl group instead of a nitro group. It may have different physical and chemical properties.
3-(5-Chloro-1H-pyrazol-1-yl)piperidine: This compound has a chloro group instead of a nitro group. It may be used in different synthetic applications.
Uniqueness
3-(5-Nitro-1H-pyrazol-1-yl)piperidine is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. The combination of the piperidine and pyrazole rings also provides a versatile scaffold for further functionalization and exploration in various fields.
Propriétés
Formule moléculaire |
C8H12N4O2 |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
3-(5-nitropyrazol-1-yl)piperidine |
InChI |
InChI=1S/C8H12N4O2/c13-12(14)8-3-5-10-11(8)7-2-1-4-9-6-7/h3,5,7,9H,1-2,4,6H2 |
Clé InChI |
CBTXZGQGHMSBCH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)N2C(=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


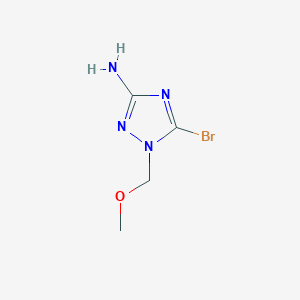

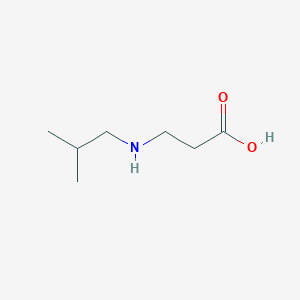
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)
